

Analytical methods for quantification of 2-(Methylamino)benzeneethanol

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 2-(Methylamino)benzeneethanol

CAS No.: 106899-00-7

Cat. No.: B2571882

[Get Quote](#)

Application Note: Advanced Analytical Methodologies for the Quantification of 2-(Methylamino)benzeneethanol

Introduction & Pharmacological Context

2-(Methylamino)benzeneethanol—also widely referred to in scientific literature as halostachine, N-methylphenylethanolamine, or α -[(methylamino)methyl]benzenemethanol—is a bioactive phenylethanolamine alkaloid[1][2]. Structurally homologous to ephedrine and synephrine, it functions as a sympathomimetic amine and a partial β -adrenergic receptor agonist[3][4]. Due to its ability to stimulate cAMP accumulation and promote lipolysis, it is increasingly utilized in dietary supplements targeted at weight loss and athletic performance[4][5]. However, the lack of extensive clinical safety data and its potential for deliberate adulteration in herbal food supplements necessitate rigorous analytical quantification methods[4]. This application note details a highly sensitive, self-validating LC-MS/MS protocol for the accurate determination of **2-(Methylamino)benzeneethanol** in complex matrices[3].

Conformational Dynamics and Analytical Causality

The structural behavior of **2-(Methylamino)benzeneethanol** directly dictates its chromatographic retention and ionization efficiency. Theoretical conformational analyses and free-jet microwave spectroscopy reveal that the molecule exists in multiple stable conformational states[6][7]. These conformers are primarily stabilized by an intramolecular hydrogen bond between the hydroxyl hydrogen atom and the amino nitrogen atom (O-H...N), alongside weaker dispersive interactions between the methyl group and the aromatic ring[7][8].

Causality in Method Design: Because the secondary amine is highly basic and the molecule exhibits conformational flexibility governed by intramolecular hydrogen bonding[9], utilizing a highly acidic mobile phase (0.1% Formic Acid, pH ~2.7) is critical. This environment ensures complete protonation of the amine, disrupting the intramolecular hydrogen bond and forcing the molecule into a single, stable cationic state $[M+H]^+$. This eliminates chromatographic peak tailing on reversed-phase columns and maximizes ionization efficiency in positive electrospray ionization (ESI+) mass spectrometry[3].

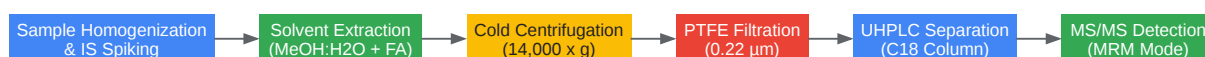
Experimental Protocols: Self-Validating Extraction Workflow

To establish a self-validating system, this protocol incorporates a stable-isotope-labeled internal standard (SIL-IS), such as Halostachine-d3, introduced at the very first step. This controls for matrix effects, extraction losses, and ion suppression, ensuring that the final quantified value is intrinsically corrected for procedural variances[3].

Step-by-Step Methodology:

- **Sample Aliquoting & IS Spiking:** Accurately weigh 100 mg of homogenized dietary supplement powder (or 100 μ L of biological fluid) into a 2.0 mL microcentrifuge tube[3]. Immediately spike with 10 μ L of 1 μ g/mL Halostachine-d3 (Internal Standard). Rationale: Early IS addition ensures all subsequent volumetric or adsorptive losses are proportionally mirrored by the IS.
- **Solvent Extraction:** Add 990 μ L of extraction solvent (Methanol:Water 80:20 v/v containing 0.1% Formic Acid). Vortex vigorously for 5 minutes. Rationale: The high methanol content precipitates large proteins and excipients, while the 20% aqueous fraction and formic acid ensure the polar, basic analyte remains highly soluble.

- Ultrasonic Assisted Extraction (UAE): Sonicate the samples in a water bath at 4°C for 15 minutes. Rationale: Cold sonication physically disrupts the matrix to maximize recovery without inducing thermal degradation of the alkaloid.
- Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C [3].
- Filtration: Pass the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial[3]. Rationale: PTFE is chemically inert and prevents the adsorption of the basic amine, which is a common issue with nylon filters.



[Click to download full resolution via product page](#)

Analytical workflow for the extraction and LC-MS/MS quantification of **2-(Methylamino)benzeneethanol**.

LC-MS/MS Instrumental Conditions

The quantification is performed using a UHPLC system coupled to a Tandem Mass Spectrometer operating in Multiple Reaction Monitoring (MRM) mode[3].

Chromatographic Setup:

- Column: C18 Reversed-Phase (100 mm x 2.1 mm, 1.8 µm particle size)[3]. Causality: The 1.8 µm particles provide high theoretical plate counts for sharp peak shapes, crucial for resolving **2-(Methylamino)benzeneethanol** from isobaric interferences like ephedrine.
- Mobile Phase A: Water + 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Flow Rate: 0.4 mL/min[3].
- Injection Volume: 5 µL[3].
- Column Temperature: 40°C [3].

Table 1: UHPLC Gradient Program

Time (min)	Mobile Phase A (%)	Mobile Phase B (%)
0.0	95	5
1.0	95	5
4.0	10	90
6.0	10	90
6.1	95	5
8.0	95	5

Mass Spectrometry Parameters (ESI+): Causality of Transitions: The primary transition (m/z 152.1 → 134.1) represents the neutral loss of water (-18 Da) from the β-hydroxyl group, a highly favored fragmentation pathway for phenylethanamines[1][10]. The secondary transition (m/z 152.1 → 117.1) is used as a qualifying ion to ensure absolute specificity.

 Table 2: MRM Transitions for **2-(Methylamino)benzeneethanol**

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (V)	Purpose
2-(Methylamino)benzeneethanol	152.1	134.1	15	Quantifier
2-(Methylamino)benzeneethanol	152.1	117.1	25	Qualifier
Halostachine-d3 (IS)	155.1	137.1	15	Internal Standard

Method Validation Data

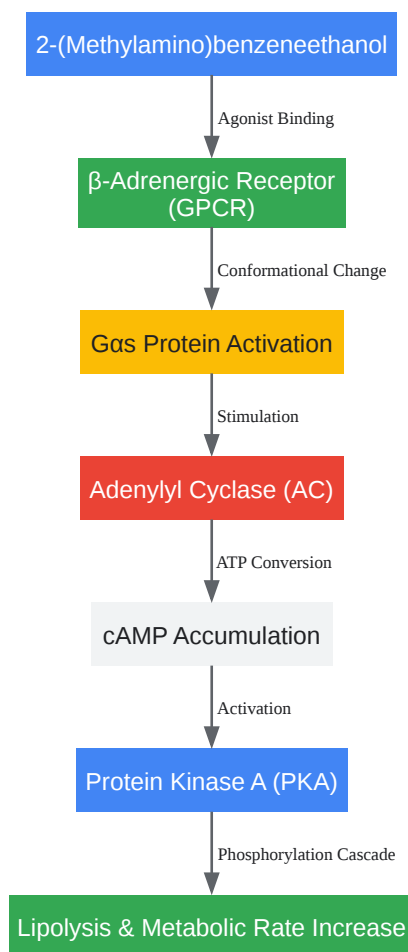
The method was validated according to ICH guidelines, ensuring high sensitivity and selectivity for routine analysis[3].

Table 3: Method Validation Parameters

Parameter	Value
Linear Range	1.0 - 1000 ng/mL
Correlation Coefficient (R2)	> 0.998
Limit of Detection (LOD)	0.3 ng/mL
Limit of Quantification (LOQ)	1.0 ng/mL
Intra-day Precision (RSD%)	< 4.5%
Inter-day Precision (RSD%)	< 6.2%
Mean Recovery	94.5% - 102.3%

Biological Pathway Visualization

Understanding the pharmacodynamics of **2-(Methylamino)benzeneethanol** is essential for researchers correlating quantified doses with physiological outcomes. As a β -adrenergic agonist, it triggers a G-protein coupled cascade leading to lipolysis[4][5].



[Click to download full resolution via product page](#)

Beta-adrenergic signaling pathway activated by **2-(Methylamino)benzeneethanol** leading to lipolysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Showing Compound N-Methylphenylethanolamine (FDB022596) - FooDB [foodb.ca]
- 2. lookchem.com [lookchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]

- [4. Thieme E-Journals - Planta Medica / Full Text \[thieme-connect.com\]](#)
- [5. Halostachine: The Science-Backed Energy Support Compound \[nutripqq.com\]](#)
- [6. pdf.benchchem.com \[pdf.benchchem.com\]](#)
- [7. Shape of biomolecules by free jet microwave spectroscopy: 2-amino-1-phenylethanol and 2-methylamino-1-phenylethanol - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [8. pubs.acs.org \[pubs.acs.org\]](#)
- [9. Rotational Spectrum and Conformational Analysis of N-Methyl-2-Aminoethanol: Insights into the Shape of Adrenergic Neurotransmitters - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [10. veeprho.com \[veeprho.com\]](#)
- To cite this document: BenchChem. [Analytical methods for quantification of 2-(Methylamino)benzeneethanol]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b2571882/docs#analytical-methods-for-quantification-of-2-methylamino-benzeneethanol\]](https://www.benchchem.com/product/b2571882/docs#analytical-methods-for-quantification-of-2-methylamino-benzeneethanol)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check